5-Methoxysterigmatocystin

Description

Nomenclature and Structural Rationale of 5-Methoxysterigmatocystin

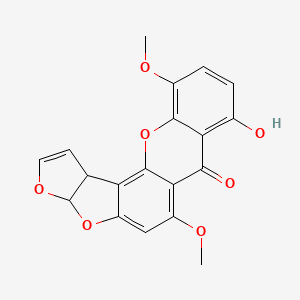

The systematic name for this compound is (3aR,12cS)-3a,12c-Dihydro-8-hydroxy-6,11-dimethoxy-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one. cas.org The common name, this compound, is derived from its core structure, which is a sterigmatocystin (B1681140) molecule with an additional methoxy (B1213986) group. This nomenclature immediately highlights its close chemical relationship to sterigmatocystin.

Structurally, this compound is characterized by a complex and rigid pentacyclic ring system. researchgate.net This core structure consists of a xanthone (B1684191) fused to a dihydrofurofuran moiety. The key distinction from sterigmatocystin is the presence of a methoxy group at the C-5 position of the xanthone ring, in addition to the methoxy group already present in sterigmatocystin. ejbiotechnology.info This seemingly minor addition has significant implications for the molecule's chemical properties and biological activity.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₄O₇ | nih.govscbt.com |

| Molecular Weight | 354.31 g/mol | nih.govscbt.com |

| CAS Registry Number | 22897-08-1 | cas.org |

| Appearance | Pale yellow powder | usbio.net |

| Solubility | Soluble in Chloroform and DMSO | usbio.net |

Biogenetic Relationship to Sterigmatocystin and Aflatoxins

This compound is a pivotal intermediate in the biosynthesis of aflatoxins, a group of potent mycotoxins produced by certain Aspergillus species. nih.gov The biosynthetic pathway is a complex series of enzymatic reactions that begins with acetate (B1210297) and proceeds through numerous polyketide intermediates.

The journey to aflatoxins involves the initial formation of norsolorinic acid, which is then converted through a series of steps to sterigmatocystin. ingentaconnect.com Sterigmatocystin itself is a significant mycotoxin, but in aflatoxigenic fungi, it serves as a late-stage precursor. nih.govresearchgate.net The conversion of sterigmatocystin to O-methylsterigmatocystin is a critical step, and it is from O-methylsterigmatocystin and its dihydro derivative that the B-group and G-group aflatoxins are ultimately formed. nih.gov

This compound is produced in association with sterigmatocystin by some Aspergillus species. researchgate.netnih.gov While sterigmatocystin is a direct precursor to aflatoxins, the precise role of this compound in the main aflatoxin pathway is a subject of ongoing research. It is considered a derivative of sterigmatocystin and is often found alongside it. scbt.com Some studies suggest that B-group aflatoxins are not precursors to G-group aflatoxins and that both are independently produced from O-methylsterigmatocystin and dihydro-O-methylsterigmatocystin, but not from this compound. nih.gov

Ecological Niche and Significance of this compound Producers

The primary producers of this compound are fungi belonging to the genus Aspergillus, particularly species within the section Versicolores. nih.govresearchgate.net Aspergillus versicolor is a major and well-documented producer of both sterigmatocystin and this compound. nih.govscispace.com Other producing species include Aspergillus jensenii, Aspergillus creber, Aspergillus protuberus, Aspergillus puulaauensis, Aspergillus tennesseensis, Aspergillus venenatus, Aspergillus amoenus, Aspergillus griseoaurantiacus, Aspergillus fructus, and Aspergillus pepii. nih.gov Recently, the aquatic fungus Acremonium persicinum has also been identified as a producer. ejbiotechnology.info

These fungi are ubiquitous saprotrophs, commonly found in soil, on decaying vegetation, and on a wide variety of food products. nih.gov A significant ecological niche for these fungi, particularly Aspergillus versicolor, is damp indoor environments. nih.gov They are frequently isolated from water-damaged building materials, wallpaper, fiberglass, and carpet dust. nih.govresearchgate.net The ability of these fungi to thrive in such environments is linked to their tolerance of a broad pH range and their capacity to grow at relatively low water activities. nih.gov

The production of secondary metabolites like this compound is believed to provide a competitive advantage to the producing fungus within its ecological niche. frontiersin.orgscispace.com These compounds can exhibit antifungal and other antimicrobial properties, helping the fungus to secure resources and deter competing microorganisms. The presence of this compound, along with sterigmatocystin, in indoor environments is a significant concern as it indicates the presence of actively growing toxigenic molds. nih.gov

Table 2: Fungal Producers of this compound

| Fungal Species | Ecological Niche | References |

|---|---|---|

| Aspergillus versicolor | Soil, decaying vegetation, food products, damp indoor environments, building materials, carpet dust | nih.govscispace.comnih.govresearchgate.net |

| Aspergillus jensenii | Dust in occupational and residential environments | nih.gov |

| Aspergillus creber | Dust in occupational and residential environments | nih.gov |

| Aspergillus protuberus | Dust in occupational and residential environments | nih.gov |

| Aspergillus puulaauensis | Dust in occupational and residential environments | nih.gov |

| Aspergillus tennesseensis | Dust in occupational and residential environments | nih.gov |

| Aspergillus venenatus | Dust in occupational and residential environments | nih.gov |

| Aspergillus amoenus | Dust in occupational and residential environments | nih.gov |

| Aspergillus griseoaurantiacus | Dust in occupational and residential environments | nih.gov |

| Aspergillus fructus | Dust in occupational and residential environments | nih.gov |

| Aspergillus pepii | Dust in occupational and residential environments | nih.gov |

| Acremonium persicinum | Aquatic environments | ejbiotechnology.info |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-22-10-4-3-9(20)14-16(21)15-11(23-2)7-12-13(18(15)26-17(10)14)8-5-6-24-19(8)25-12/h3-8,19-20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRUNWFPOWIBDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Genetic Regulation of 5 Methoxysterigmatocystin

Polyketide Synthase (PKS) Mediated Core Structure Formation

The biosynthesis of 5-Methoxysterigmatocystin originates from the assembly of a polyketide backbone, a process fundamental to a vast array of fungal secondary metabolites. asm.orgnih.govscispace.comnih.gov This initial and crucial phase is catalyzed by a large, multifunctional enzyme known as a Type I Polyketide Synthase (PKS). asm.orgnih.gov In the sterigmatocystin (B1681140) (ST) pathway, which also produces this compound, this enzyme is encoded by the gene pksST, also referred to as stcA. asm.orgscispace.comnih.gov

The PKSst enzyme is responsible for the iterative condensation of simple carboxylic acid units to form the complex polyketide structure that serves as the scaffold for all subsequent modifications. The process is initiated with a hexanoyl-CoA starter unit, which is sequentially extended by seven malonyl-CoA units. uniprot.org This series of condensations, cyclizations, and a final cyclization/release step, all orchestrated by the PKS, results in the formation of norsolorinic acid, the first stable intermediate in the biosynthetic pathway. scispace.comuniprot.org

Functional analysis of the pksST gene product has revealed a modular architecture containing several catalytic domains essential for its function. These include a β-ketoacyl acyl carrier protein (ACP) synthase, an acyltransferase, duplicated ACP domains, and a thioesterase domain, which facilitates the release of the completed polyketide chain. asm.orgscispace.comnih.gov The functional inactivation of the pksST gene completely halts the production of sterigmatocystin and all its pathway intermediates, confirming its indispensable role at the very beginning of the biosynthetic cascade. nih.gov

Enzymatic Modifications in the Biosynthetic Cascade of this compound

Following the creation of the norsolorinic acid core by PKS, a cascade of enzymatic modifications transforms this initial intermediate through a series of steps to yield sterigmatocystin and its derivatives, including this compound. uniprot.orgnih.gov These reactions are catalyzed by a suite of tailoring enzymes, whose genes are co-located with pksST in a large gene cluster. pnas.org This clustering facilitates the efficient and coordinated expression of all necessary components for the metabolic pathway. pnas.org

Methyltransferase Activities

Methylation is a critical modification in the late stages of the sterigmatocystin and aflatoxin biosynthetic pathways, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). nih.gov At least two distinct OMTs are involved. The first, O-methyltransferase I (encoded by the gene aflO or stcO), catalyzes the methylation of demethylsterigmatocystin (DMST) to produce sterigmatocystin (ST). nih.govnih.govnih.gov

A second enzyme, O-methyltransferase II (encoded by aflP or omtA), is responsible for the subsequent methylation of ST at a different position to form O-methylsterigmatocystin (OMST), a direct precursor to aflatoxins in producing species. nih.govnih.govcolab.ws However, experiments using cell-free extracts from Aspergillus parasiticus have shown that when this compound is supplied as a substrate, no further methylation occurs. nih.govresearchgate.netasm.org This finding suggests that this compound is likely a terminal product of a branch in the pathway and not an intermediate for other methylated compounds in this specific cascade. The precise enzyme responsible for the C-5 methylation that characterizes this compound has not been definitively identified but is a product of the enzymatic machinery within the ST gene cluster.

Oxidoreductase and Cytochrome P450 Monooxygenase Functions

The biosynthetic pathway from norsolorinic acid to sterigmatocystin is heavily reliant on a series of oxidation and reduction reactions catalyzed by oxidoreductases and cytochrome P450 monooxygenases. uniprot.orgnih.gov These enzymes are responsible for key structural rearrangements, including the intricate conversion of the anthraquinone (B42736) intermediate, versicolorin (B1264617) A, into the xanthone (B1684191), demethylsterigmatocystin. nih.gov

Several cytochrome P450 enzymes encoded within the gene cluster play specific roles:

StcF (P450): Oxidizes the intermediate averantin (B1666156) to 5'-hydroxyaverantin. uniprot.org

StcB (P450): Participates in the conversion of averufin (B1665840) to 1-hydroxyversicolorone. uniprot.org

StcS (P450): Works in concert with a ketoreductase (stcU) in the multi-step conversion of versicolorin A to demethylsterigmatocystin. uniprot.org

AflN (P450): Also identified as essential for the skeletal rearrangement of versicolorin A. nih.gov

OrdA/AflQ (P450): In aflatoxin-producing fungi, this enzyme catalyzes the final complex oxidative rearrangement of O-methylsterigmatocystin to aflatoxin B1. nih.govnih.govnih.gov

Complementing the P450s are various oxidoreductases:

StcE (Ketoreductase): Reduces a ketone on norsolorinic acid to an alcohol, yielding averantin. uniprot.org

AflM and AflX (Oxidoreductases): These enzymes are both required, along with P450s, for the efficient conversion of versicolorin A to demethylsterigmatocystin. nih.govasm.org

StcN (Oxidoreductase): Believed to catalyze the conversion of versiconal (B1263273) to versicolorin B. uniprot.org

This complex interplay of oxidative and reductive enzymes meticulously tailors the polyketide backbone, leading to the formation of the xanthone core structure of sterigmatocystin and its derivatives.

Transcriptional and Post-Transcriptional Regulation of this compound Gene Clusters

The production of this compound is tightly controlled at the genetic level, primarily through the regulation of the sterigmatocystin (ST) biosynthetic gene cluster. pnas.orgbiorxiv.org Transcriptional regulation is the most well-understood aspect of this control. The key activator is a pathway-specific transcription factor encoded by the aflR gene. nih.govmedcraveonline.comannualreviews.org The AflR protein contains a characteristic Zn(II)2Cys6 binuclear cluster DNA-binding domain, which allows it to bind to specific palindromic sequences in the promoter regions of most structural genes within the cluster, thereby activating their coordinated transcription. nih.govmedcraveonline.com

Located adjacent to aflR is the gene aflS (also known as aflJ), which functions as a transcriptional co-activator or enhancer. nih.gov The AflS protein is thought to interact with AflR, forming a complex that enhances the transcriptional activation of the target biosynthetic genes. nih.gov The expression of the entire cluster, including aflR itself, is also under the control of global or upstream regulatory proteins, such as LaeA and VeA, which integrate environmental signals to control secondary metabolism. nih.govmdpi.comasm.org

Post-transcriptional and post-translational regulatory mechanisms also play crucial roles in modulating the output of secondary metabolite gene clusters in Aspergillus. nih.govnih.gov Post-translational modifications (PTMs) of histone proteins, such as methylation and acetylation, can alter chromatin structure from a condensed, transcriptionally silent state (heterochromatin) to an open, active state (euchromatin). nih.govnih.gov Because many secondary metabolite clusters are located in heterochromatic regions, these epigenetic modifications are a key level of control. biorxiv.orgnih.gov PTMs can also directly affect the stability and activity of the biosynthetic enzymes and regulatory proteins themselves, adding another layer of control over the final production of metabolites like this compound. nih.gov

Environmental and Nutritional Modulators of this compound Biosynthesis

The biosynthesis of this compound is profoundly influenced by external conditions, which the fungus senses and responds to by modulating the expression of the ST gene cluster.

Key environmental factors include:

pH: The pH of the growth medium is a critical modulator. In Aspergillus nidulans, alkaline conditions have been shown to increase the production of sterigmatocystin and elevate the transcript levels of the master regulatory gene, aflR, whereas acidic conditions are generally repressive. researchgate.net Some culture methods utilize a pH of 8.5 to optimize production. ejbiotechnology.inforesearchgate.net

Temperature: Fungal growth and mycotoxin synthesis are temperature-dependent. For Aspergillus creber, sterigmatocystin production was found to peak at 26°C, with significantly lower yields at both higher and lower temperatures. researchgate.net

Water Activity (aw): This is a measure of water availability and is a dominant factor. The production of both sterigmatocystin and this compound by Aspergillus versicolor occurs on water-saturated substrates (high aw) and is reportedly absent at lower water activities (aw < 0.9). scispace.com Furthermore, some studies suggest that higher water activity specifically favors a greater production ratio of this compound relative to sterigmatocystin. mdpi.comresearchgate.net

Nutrient Availability: The composition of the growth medium, particularly the carbon and nitrogen sources, impacts secondary metabolism. Certain amino acids can serve as precursors or signaling molecules that influence toxin synthesis. nih.gov The choice between different standard laboratory media, such as YES (Yeast Extract Sucrose) and YEP (Yeast Extract Peptone), can also lead to differential expression of biosynthetic enzymes. nih.govresearchgate.net

Oxygen: The presence of oxygen is essential. The biosynthetic pathway involves numerous P450 monooxygenases and other oxidoreductases that require molecular oxygen. Consequently, anaerobic conditions significantly inhibit both fungal growth and toxin production. researchgate.net

Table 1: Key Enzymes and Proteins in the Biosynthesis of this compound and Related Compounds

| Gene(s) | Protein Name | Function in Pathway |

| stcA (pksST) | Polyketide Synthase (PKSst) | Forms the initial polyketide backbone from hexanoyl-CoA and malonyl-CoA. asm.orgnih.gov |

| stcE | Ketoreductase | Converts norsolorinic acid to averantin. uniprot.org |

| stcF | Cytochrome P450 Monooxygenase | Oxidizes averantin to 5'-hydroxyaverantin. uniprot.org |

| stcS, stcU, aflM, aflN, aflX | P450s and Oxidoreductases | Catalyze the complex conversion of versicolorin A to demethylsterigmatocystin. uniprot.orgnih.govasm.org |

| stcO (aflO) | O-methyltransferase I | Methylates demethylsterigmatocystin (DMST) to form sterigmatocystin (ST). nih.govnih.gov |

| omtA (aflP) | O-methyltransferase II | Methylates sterigmatocystin (ST) to form O-methylsterigmatocystin (OMST). nih.govnih.gov |

| aflR | Transcriptional Regulator | Pathway-specific positive regulator; activates transcription of cluster genes. nih.govmedcraveonline.com |

| aflS (aflJ) | Transcriptional Co-activator | Enhances AflR-mediated transcriptional activation. nih.gov |

| laeA, veA | Global Regulators | Regulate expression of the entire gene cluster in response to signals. nih.govmdpi.comasm.org |

Occurrence, Distribution, and Production Dynamics of 5 Methoxysterigmatocystin in Fungal Systems

Fungal Producers of 5-Methoxysterigmatocystin: Species-Specific Profiles

This compound is a mycotoxin produced by a variety of fungal species, primarily within the genus Aspergillus. researchgate.netnih.gov Notably, species belonging to the Aspergillus section Nidulantes series Versicolores are significant producers. nih.gov Aspergillus versicolor is a major source of both sterigmatocystin (B1681140) and this compound. scispace.comnih.gov

Recent studies have identified several other species within the Aspergilli series Versicolores as producers of this compound, often in conjunction with sterigmatocystin. These include A. jensenii, A. creber, A. protuberus, A. puulaauensis, A. tennesseensis, A. venenatus, A. amoenus, A. griseoaurantiacus, A. fructus, and A. pepii. researchgate.netmdpi.com In some instances, these species have been observed to produce two to five times more this compound than sterigmatocystin. mdpi.com

While the Aspergillus genus is the most prominent, other genera have been reported to produce related compounds. For instance, some Chaetomium species are known to produce sterigmatocystins, though their production of this compound specifically is less documented. nih.govrealtimelab.com

A 2023 study investigating airborne Aspergilli series Versicolores in France detected this compound in extracts from several species, including A. sydowii and A. tabacinus. scienceopen.com The study analyzed 116 fungal isolates and found that all tested extrolites of the aflatoxin biosynthetic pathway, with the exception of aflatoxins themselves, were present. scienceopen.com

The following table summarizes the key fungal producers of this compound.

| Genus | Species | Key Findings |

| Aspergillus | A. versicolor | A major producer of both sterigmatocystin and this compound. scispace.comnih.gov |

| Aspergillus | A. jensenii | Capable of producing both sterigmatocystin and this compound, sometimes in larger quantities than sterigmatocystin. researchgate.netmdpi.com |

| Aspergillus | A. creber | Produces both sterigmatocystin and this compound. researchgate.netmdpi.com |

| Aspergillus | A. puulaauensis | Produces both sterigmatocystin and this compound. researchgate.netmdpi.com |

| Aspergillus | A. tennesseensis | Capable of producing both mycotoxins. researchgate.netmdpi.com |

| Aspergillus | A. venenatus | Produces both sterigmatocystin and its 5-methoxy derivative. researchgate.netmdpi.com |

| Aspergillus | A. sydowii | Found to produce this compound in a study of airborne fungi. scienceopen.com |

| Aspergillus | A. tabacinus | Found to produce this compound in a study of airborne fungi. scienceopen.com |

Matrix-Dependent Distribution of this compound (e.g., Agricultural Substrates, Fungal Cultures)

The presence of this compound is highly dependent on the substrate or matrix in which the producing fungi are growing. It has been detected in a variety of environments, from agricultural products to indoor building materials.

Aspergillus versicolor is a known contaminant of foods such as cheese and cereals, where it can produce sterigmatocystin and, by extension, this compound. scispace.com In indoor environments, particularly those with damp conditions, this mycotoxin is a significant concern. It has been found in the dust of homes and occupational settings like grain mills. researchgate.net

Building materials that have been subjected to water damage are particularly susceptible to colonization by fungi that produce this compound. Analyses of naturally infested wallpaper and glass-fiber wallpaper have revealed the presence of both sterigmatocystin and this compound from Aspergillus versicolor. nih.gov The toxin has also been detected in dust from damp dwellings, especially after flooding events. mdpi.com

In laboratory settings, the production of this compound has been observed in fungal cultures grown on various media. For example, Aspergillus versicolor grown on rice cultures has been shown to produce a range of mycotoxins, including this compound. nih.gov Similarly, airborne species of Aspergilli series Versicolores were cultured on Malt Extract Agar, and subsequent analysis confirmed the production of this compound. scienceopen.com

The table below illustrates the distribution of this compound across different matrices.

| Matrix | Fungal Species | Key Findings |

| Agricultural Substrates (e.g., cereals) | Aspergillus versicolor | A major source of sterigmatocystin and its derivatives in food. scispace.com |

| Indoor Dust (residential and occupational) | Aspergilli series Versicolores | Both sterigmatocystin and this compound have been detected, with the latter sometimes at higher levels. researchgate.netmdpi.com |

| Building Materials (e.g., wallpaper, gypsum board) | Aspergillus versicolor | Synthesizes significant quantities of both mycotoxins on these materials, especially when damp. nih.govmdpi.com |

| Fungal Cultures (e.g., rice, Malt Extract Agar) | Aspergillus versicolor, Aspergilli series Versicolores | Production of this compound confirmed in laboratory culture settings. nih.govscienceopen.com |

Factors Influencing this compound Production in Fungal Cultures

The production of this compound by fungi is not constant but is influenced by a range of environmental and nutritional factors.

Temperature and Water Activity Effects

Water activity (aw) is a critical factor for the production of this compound. Aspergillus versicolor produces both sterigmatocystin and this compound on water-saturated materials, but production ceases at lower water activities (aw < 0.9). scispace.comrealtimelab.com This indicates that high moisture levels are essential for the synthesis of this mycotoxin. While specific optimal temperature ranges for this compound production are not extensively detailed in the provided search results, fungal growth and mycotoxin production are generally temperature-dependent. For instance, many Aspergillus species involved are cultured at 25°C in laboratory settings. scienceopen.com

Substrate Compositional Influences

The composition of the growth substrate significantly impacts mycotoxin production. For example, Chaetomium globosum, a producer of other mycotoxins, shows optimal growth and chaetoglobosin C production at a neutral pH. researchgate.net While this is a different fungus and mycotoxin, it highlights the principle that substrate pH can be a key determinant. Aspergillus versicolor has been shown to produce substantial quantities of sterigmatocystin and this compound on building materials, with particularly high amounts found on wallpaper. nih.govmdpi.com This suggests that the cellulose (B213188) and other components of wallpaper provide a favorable environment for the synthesis of these compounds.

Advanced Structural Characterization and Chemical Synthesis of 5 Methoxysterigmatocystin and Its Analogs

High-Resolution Spectroscopic Techniques for Elucidating 5-Methoxysterigmatocystin Stereochemistry and Conformation

The definitive assignment of the three-dimensional structure of this compound relies on a suite of advanced spectroscopic methods. These techniques provide crucial insights into the molecule's connectivity, stereochemistry, and conformational dynamics.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

A powerful tool for structural elucidation, advanced NMR spectroscopy plays a pivotal role in defining the constitution of this compound. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the proton and carbon frameworks of the molecule.

HMBC, in particular, is crucial for identifying long-range correlations between protons and carbons, which helps in piecing together the complex ring system. For instance, HMBC correlations can be observed between specific protons and carbons, confirming the connectivity of the xanthone (B1684191) core to the furofuran system. researchgate.net Similarly, COSY experiments reveal proton-proton coupling networks within individual rings, aiding in the assignment of adjacent protons. researchgate.net

While standard NMR techniques are invaluable for determining the planar structure, more advanced methods like NOESY (Nuclear Overhauser Effect Spectroscopy) provide through-space correlations between protons, offering vital information about the molecule's stereochemistry and preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of this compound and its metabolites with high accuracy. figshare.com When coupled with tandem mass spectrometry (MS/MS), HRMS provides detailed information about the fragmentation pathways of the molecule. This data is critical for identifying and confirming the structure of metabolites formed through various biotransformation reactions. nih.gov

The fragmentation patterns observed in the mass spectrum can reveal the loss of specific functional groups, such as methoxy (B1213986) or hydroxyl groups, and the cleavage of the furofuran or xanthone rings. This information, combined with the high mass accuracy, allows for the confident identification of even minor metabolic products. nih.govbohrium.com

Chiroptical Methods for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like this compound is a significant challenge. scielo.br Chiroptical methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are essential for this purpose. researchgate.net These techniques include Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). scielo.brresearchgate.net

ECD spectroscopy is particularly useful for molecules containing chromophores, such as the xanthone core in this compound. scielo.br The experimental ECD spectrum is compared with quantum chemical calculations of the predicted spectra for different stereoisomers. researchgate.net A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.net This approach has been successfully used to clarify the stereochemistry of related natural products. researchgate.net It is worth noting that the aggregation of sterigmatocystin (B1681140) in water can yield a strong and specific circular dichroism spectrum, a property not observed for this compound. nih.gov

Total Synthesis Methodologies for this compound

Despite the interest in this compound and its analogs, there have been no published reports on the total synthesis of sterigmatocystins as of May 2024. nih.gov However, the principles of retrosynthetic analysis and stereoselective reaction development provide a roadmap for how such a synthesis could be approached.

Strategic Disconnections and Key Synthetic Intermediates

Retrosynthetic analysis is a problem-solving technique for designing a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. bham.ac.ukox.ac.uk For a complex molecule like this compound, strategic disconnections are crucial for simplifying the synthetic challenge. bham.ac.ukelsevier.com

Key disconnections would likely focus on the bonds that connect the xanthone core to the bis-furan system. researchgate.net This approach would break the molecule down into two key intermediates: a substituted xanthone and a functionalized furan (B31954) building block. The xanthone portion could be assembled through well-established methods for aromatic chemistry, while the chiral bis-furan moiety would require a more nuanced stereoselective approach.

Hypothetical Key Synthetic Intermediates:

| Intermediate | Description |

| Substituted Xanthone | A xanthone core bearing the necessary methoxy and hydroxyl groups in the correct positions. |

| Chiral Furan Building Block | An enantiomerically pure furan derivative functionalized to allow for the construction of the bis-furan ring system. |

Stereoselective Reaction Development

The construction of the chiral centers in the bis-furan ring system is a major hurdle in the total synthesis of this compound. Stereoselective reactions, which favor the formation of one stereoisomer over others, are essential for controlling the three-dimensional arrangement of atoms. numberanalytics.cominflibnet.ac.in

The development of stereoselective reactions would be a critical aspect of any synthetic effort. numberanalytics.com This could involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of key bond-forming reactions. ethz.chwikipedia.org For example, asymmetric reactions such as Sharpless epoxidation or dihydroxylation could be employed to introduce the chiral centers in the furan ring system with high enantiomeric purity. The ultimate goal is to develop a synthetic route that is not only efficient but also provides precise control over the stereochemistry of the final product.

Synthesis of Structurally Modified this compound Analogs for Structure-Activity Relationship (SAR) Studies

The investigation into the structure-activity relationships (SAR) of this compound is crucial for understanding the molecular features responsible for its biological effects, particularly its antitumor properties. By systematically synthesizing a variety of analogs with modifications at different positions of the parent molecule, researchers have been able to identify key structural components that are essential for its activity. These studies have primarily focused on modifications of the xanthone nucleus, the bisfuran ring system, and its various functional groups.

A foundational study in this area prepared a series of derivatives to evaluate their antitumor activity. nih.gov The findings from this and subsequent research have established that the biological potency of this compound is strongly associated with the integrity of the bisfuran ring system, especially the double bond within the terminal furan ring. nih.gov While modifications to the bisfuran system often lead to a decrease or loss of activity, the xanthone portion of the molecule has proven to be more amenable to substitution, with some new analogs retaining significant antitumor effects. nih.gov

Modifications on the Xanthone Ring

The aromatic xanthone core of this compound has been a primary target for synthetic modification to explore SAR. Researchers have successfully introduced a range of substituents onto this part of the molecule. For instance, analogs have been created by introducing groups such as allyl, nitro, and amino functions onto the xanthone skeleton. mdpi.com

One approach involved the synthesis of an O-acetyl derivative, O-acetyl-5-methoxysterigmatocystin, which was isolated from Aspergillus sp. mdpi.com Further derivatization has led to the creation of compounds with more complex substitutions. For example, activity-guided tracking methods resulted in the isolation of analogs such as 3a,12c-dihydro-9-allyl-8-hydroxy-6,11-dimethoxy-7H-furo[3′,2′:4,5]furo[2,3-c]xanthen-7-one and its nitro and amino counterparts. mdpi.com These studies indicate that the xanthone ring can be chemically manipulated to produce a diverse library of compounds for biological screening.

The table below summarizes key analogs with modifications on the xanthone ring and their reported impact on biological activity.

| Compound Name | Structural Modification | Effect on Antitumor Activity | Reference |

| O-acetyl-5-methoxysterigmatocystin | Acetylation of the C-8 hydroxyl group | Preserved activity | nih.govnih.gov |

| 9-Nitro-5-methoxysterigmatocystin | Nitration at the C-9 position | Reduced activity | mdpi.com |

| 9-Amino-5-methoxysterigmatocystin | Reduction of the C-9 nitro group | Reduced activity | mdpi.com |

| 9-Allyl-5-methoxysterigmatocystin | Allylation at the C-9 position | Activity data not specified | mdpi.com |

Note: The table is interactive and can be sorted by column.

Modifications on the Bisfuran System

The bisfuran moiety is a defining feature of both sterigmatocystins and the structurally related aflatoxins, and it is widely considered the active part of these molecules. mdpi.com SAR studies have consistently shown that the integrity of this ring system, particularly the terminal furan ring's double bond, is critical for the cytotoxic and antitumor effects of this compound. nih.govnih.gov

Synthetic efforts that alter this part of the molecule have generally resulted in a significant loss of biological activity. For example, the reduction of the terminal furan ring's double bond to create dihydrosterigmatocystin (B1259337) analogs leads to a marked decrease in potency. nih.govmdpi.com This finding underscores the importance of the specific electronic and conformational properties conferred by the unsaturated furan ring for the compound's mechanism of action.

The following table details modifications made to the bisfuran system and the resulting change in activity.

| Compound Name | Structural Modification | Effect on Antitumor Activity | Reference |

| Dihydro-5-methoxysterigmatocystin | Reduction of the terminal furan double bond | Loss of activity | nih.govmdpi.com |

| 5-O-methyoxydihydrosterigmatocystin | Dihydro-analog with O-methylation | Activity data not specified | mdpi.com |

| 5-hydroxydihydrosterigmatocystin | Dihydro-analog with C-5 hydroxylation | Activity data not specified | mdpi.com |

Note: The table is interactive and can be sorted by column.

Derivatization of Functional Groups

Beyond the core ring systems, the peripheral functional groups of this compound, such as its hydroxyl and methoxyl groups, have also been targets for derivatization. These modifications can influence the compound's solubility, metabolic stability, and interaction with biological targets.

For example, O-methyl-5-methoxysterigmatocystin was isolated from Aspergillus sp., representing a naturally occurring analog where the phenolic hydroxyl group is methylated. mdpi.com Synthetic approaches have also been employed to create acetylated derivatives. nih.govmdpi.com The evaluation of these analogs has provided further insight into the electronic and steric requirements for maintaining biological activity. O-acetyl-5-methoxysterigmatocystin, for instance, was found to retain its antineoplastic effects, suggesting that the C-8 hydroxyl group is not an absolute requirement for interaction with its cellular target, or that the acetyl group is readily cleaved in vivo to regenerate the parent compound. nih.gov

Molecular and Cellular Mechanisms of Action of 5 Methoxysterigmatocystin

Interaction of 5-Methoxysterigmatocystin with Cellular Macromolecules

The cytotoxicity of 5-M-STC is rooted in its ability to interact with and disrupt the function of essential cellular macromolecules, including DNA, proteins, and RNA.

This compound is recognized as a genotoxic agent, capable of inducing significant damage to cellular DNA. scbt.com Studies have demonstrated that exposure to 5-M-STC leads to the formation of both single and double-strand DNA breaks in human cell lines, such as the lung adenocarcinoma A549 and hepatocellular carcinoma HepG2 cells. scbt.commdpi.com In vivo studies in rats have suggested that 5-M-STC may be more responsible for inducing double-strand breaks compared to its structural analog, STC. nih.gov

The cellular response to this DNA damage involves the activation of specific repair pathways. Following treatment with 5-M-STC, the checkpoint kinase Chk2, a critical transducer in the DNA damage response, becomes phosphorylated at threonine 68 and is activated, particularly in HepG2 cells. mdpi.commdpi.com This activation signals the presence of DNA damage, aiming to halt the cell cycle and initiate repairs. However, the activation of another key DNA repair protein, FANCD2, has not been observed in response to 5-M-STC-induced damage. mdpi.commdpi.com

Interestingly, the mechanism of genotoxicity for 5-M-STC appears to differ from that of STC. STC is metabolically activated by cytochrome P450 (CYP) enzymes to form a reactive epoxide, which then covalently binds to DNA, primarily at guanine (B1146940) residues, forming DNA adducts. mdpi.com In contrast, studies have not detected the formation of such a reactive epoxide metabolite from 5-M-STC. mdpi.comresearchgate.netbohrium.com This suggests a distinct, though not yet fully elucidated, mechanism by which 5-M-STC exerts its genotoxic effects. Despite this, the compound has been shown to be mutagenic in the Salmonella typhimurium mutagenicity assay when subjected to metabolic activation. mdpi.combohrium.com

Genotoxic Effects of this compound

| Cell Line / Model | Observed Effect | Activated Pathway | Reference |

|---|---|---|---|

| HepG2 (Human Hepatocellular Carcinoma) | Single and Double-Strand DNA Breaks | Chk2 Phosphorylation | scbt.commdpi.com |

| A549 (Human Lung Adenocarcinoma) | Single and Double-Strand DNA Breaks | Chk2 Phosphorylation (less pronounced) | scbt.commdpi.com |

| Rat Lungs (in vivo) | Significant Double-Strand DNA Breaks | Not specified | nih.gov |

| Salmonella typhimurium (TA100) | Mutagenic | Requires metabolic activation | mdpi.combohrium.com |

5-M-STC interacts with and modulates the activity of several cellular proteins and enzymes. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, 5-M-STC was found to significantly inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response. clinisciences.comresearchgate.net However, it did not affect the expression of another important inflammatory enzyme, cyclooxygenase-2 (COX-2), in the same experimental system, indicating a degree of selectivity in its action. clinisciences.comresearchgate.net

As mentioned previously, a key protein target in the DNA damage pathway is the checkpoint kinase Chk2, which is activated via phosphorylation in response to 5-M-STC. mdpi.commdpi.com Conversely, it does not appear to engage all DNA repair proteins, as evidenced by the lack of activation of the FANCD2 protein. mdpi.commdpi.com

The metabolism of 5-M-STC is carried out by cytochrome P450 enzymes. Human recombinant CYP1A1 metabolizes the compound into several products, including hydroxy-nor-methoxy-sterigmatocystin, nor-methoxy-sterigmatocystin, and dihydroxy-methoxy-sterigmatocystin. nih.gov CYP1A2 also metabolizes 5-M-STC, but leads to the formation of monohydroxy-methoxy-sterigmatocystin. nih.gov

Protein Interactions and Enzymatic Effects of this compound

| Protein/Enzyme Target | Cell Type/System | Observed Effect | Reference |

|---|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | BV2 Microglia | Inhibition of expression | clinisciences.comresearchgate.net |

| Cyclooxygenase-2 (COX-2) | BV2 Microglia | No effect on expression | clinisciences.comresearchgate.net |

| Checkpoint Kinase 2 (Chk2) | HepG2, A549 | Activation via phosphorylation (Thr-68) | mdpi.commdpi.com |

| FANCD2 | HepG2, A549 | No activation | mdpi.commdpi.com |

| Cytochrome P450 1A1 (CYP1A1) | Human recombinant enzyme | Metabolizes 5-M-STC to multiple products | nih.gov |

| Cytochrome P450 1A2 (CYP1A2) | Human recombinant enzyme | Metabolizes 5-M-STC to a monohydroxy derivative | nih.gov |

Emerging information, primarily from commercial scientific suppliers, suggests that 5-M-STC may act as a potent inhibitor of protein synthesis. uni-halle.de This mechanism is proposed to involve direct interaction with ribosomal RNA (rRNA), leading to the formation of stable complexes that physically impede the process of translation. uni-halle.de This mode of action is a known mechanism for other mycotoxins. However, detailed mechanistic studies and primary research literature specifically validating the interaction of 5-M-STC with ribosomes and its precise effects on the translational machinery are not extensively available at present.

Modulation of Gene Expression and Transcriptomic Profiles by this compound

The interaction of 5-M-STC with cellular machinery extends to the regulation of gene expression. In primary cultures of porcine tracheal epithelial cells, a 24-hour exposure to 5-M-STC was shown to cause a significant increase in the messenger RNA (mRNA) levels of CYP1A1. nih.gov This finding is noteworthy as CYP1A1 is one of the key enzymes responsible for the metabolism of 5-M-STC itself, suggesting a potential feedback mechanism.

Despite this specific finding, comprehensive transcriptomic studies, such as those using RNA-sequencing or microarray technologies, to map the global gene expression changes induced by 5-M-STC are limited in the available scientific literature. Therefore, a complete transcriptomic profile that would reveal the full spectrum of genes and genetic pathways modulated by this mycotoxin has yet to be established.

Effects of this compound on Cellular Signaling Pathways

5-M-STC influences critical cellular signaling pathways, most notably those related to oxidative stress and the antioxidant response.

A significant mechanism by which 5-M-STC can disrupt cellular homeostasis is through the induction of oxidative stress. Research has revealed that 5-M-STC possesses photosensitizing properties. When exposed to visible light, it can act as a photosensitizer to generate singlet oxygen (¹O₂), a highly reactive, non-radical form of reactive oxygen species (ROS).

This generation of ¹O₂ can initiate damaging oxidative reactions within the cell. For instance, ¹O₂ is capable of reacting with lipids, leading to lipid peroxidation, which can compromise the integrity and function of cellular membranes. Studies have demonstrated this capability by showing that 5-M-STC can efficiently transform ergosterol (B1671047) into ergosterol peroxide upon photo-oxidation. researchgate.net While the induction of oxidative stress by the related mycotoxin STC is well-documented, the photosensitizing ability of 5-M-STC represents a distinct and recently identified mechanism for its toxicity. researchgate.net In addition to this pro-oxidant activity, 5-M-STC has also been shown to inhibit the production of nitric oxide (NO) in microglial cells, indicating its ability to modulate specific signaling pathways involved in inflammation. clinisciences.comresearchgate.net

Table of Mentioned Compounds

Apoptosis and Necrosis Pathway Activation

The cytotoxic effects of this compound (5-M-STC) are linked to the induction of programmed cell death, or apoptosis, and necrosis. While research is ongoing, studies have begun to elucidate the pathways involved.

In human lung adenocarcinoma A549 cells and human hepatoma HepG2 cells, 5-M-STC has demonstrated cytotoxic properties. nih.govnih.gov The underlying mechanisms involve the induction of DNA damage, which can trigger apoptotic pathways. One key signaling molecule implicated in this process is the serine/threonine kinase Chk2. nih.gov Chk2 is a transducer kinase that plays a crucial role in the DNA damage response, relaying signals to downstream effector proteins involved in DNA repair, cell cycle regulation, and apoptosis. nih.gov Research has shown that exposure to 5-M-STC can lead to the phosphorylation and activation of Chk2 in HepG2 cells, suggesting its involvement in the apoptotic response to 5-M-STC-induced DNA damage. nih.gov

While the precise apoptotic pathways activated by 5-M-STC are still under investigation, the activation of Chk2 points towards the involvement of the intrinsic apoptotic pathway, which is initiated by cellular stress, including DNA damage. This pathway ultimately leads to the activation of caspases, a family of proteases that execute the apoptotic program.

It is important to note that at certain concentrations, mycotoxins like sterigmatocystin (B1681140), a structurally related compound, have been shown to induce a necrotic mode of cell death. dntb.gov.ua While specific data for 5-M-STC-induced necrosis is limited, its structural similarity to sterigmatocystin suggests that at higher concentrations or in specific cell types, it may also lead to necrosis, a form of cell death characterized by cell swelling and lysis.

Cell Cycle Perturbation and Growth Inhibition in Model Systems

This compound has been shown to inhibit cell growth and perturb the normal progression of the cell cycle in various model systems. These effects are closely linked to its ability to induce DNA damage and activate cellular stress responses.

Studies on human lung adenocarcinoma A549 cells have demonstrated the cytotoxic and genotoxic effects of 5-M-STC. researchgate.net This toxicity manifests as a reduction in cell viability and proliferation. The genotoxic effects, or damage to DNA, are a key trigger for cell cycle arrest. nih.gov The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. When DNA damage is detected, checkpoints are activated to halt the cell cycle, allowing time for DNA repair. If the damage is too severe to be repaired, the cell may be directed towards apoptosis.

The mechanism of cell cycle arrest induced by the related mycotoxin, sterigmatocystin (STC), has been linked to the G2/M phase of the cell cycle in pulmonary cell lines. researchgate.net This arrest is associated with altered expression of regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), which are essential for driving the cell through its different phases. researchgate.net While specific data on the precise phase of cell cycle arrest induced by 5-M-STC is not as extensively documented, its structural similarity to STC and its known genotoxic properties strongly suggest a similar mechanism of action involving the disruption of cell cycle progression. nih.gov

Furthermore, research has indicated that 5-M-STC can activate the checkpoint kinase Chk2. nih.gov Activated Chk2 can phosphorylate and regulate a number of downstream targets, including proteins that control cell cycle transitions, thereby enforcing a cell cycle arrest. This provides a direct molecular link between the DNA damage induced by 5-M-STC and the observed inhibition of cell growth and proliferation.

| Cell Line | Effect of this compound | Key Findings |

| Human Lung Adenocarcinoma (A549) | Cytotoxic and genotoxic. researchgate.net | Reduced cell viability and proliferation. researchgate.net |

| Human Hepatoma (HepG2) | Cytotoxic and genotoxic. nih.gov | Induced DNA damage and phosphorylation of Chk2. nih.gov |

Metabolic Transformation of this compound in Non-Mammalian Biological Systems (e.g., Microbial, Plant, Invertebrate Models)

Information regarding the metabolic transformation of this compound in non-mammalian biological systems such as microbial, plant, and invertebrate models is limited in the currently available scientific literature. Most research on the biotransformation of this mycotoxin has focused on mammalian systems.

However, it is known that microorganisms, particularly fungi, are capable of producing a variety of enzymes that can metabolize complex organic compounds. For instance, Aspergillus species, the primary producers of 5-M-STC, also produce other related compounds, indicating the presence of a diverse enzymatic machinery for modifying these molecules. nih.gov Fungi and bacteria in various environments, including soil and aquatic systems, possess cytochrome P450 monooxygenases and other enzymes that could potentially degrade or transform 5-M-STC. mdpi.com

Invertebrate models, which are increasingly used in toxicological studies, also possess metabolic enzymes capable of biotransformation. While specific studies on 5-M-STC metabolism in invertebrates are not prominent, the general principles of xenobiotic metabolism, involving Phase I and Phase II reactions, are conserved across many species. mdpi.com Therefore, it is plausible that invertebrates can metabolize 5-M-STC, although the specific metabolites and pathways have yet to be identified.

Phase I and Phase II Biotransformation Enzymes

The biotransformation of foreign compounds (xenobiotics) like this compound generally occurs in two phases. nih.gov Phase I reactions, which include oxidation, reduction, and hydrolysis, are primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov These reactions introduce or expose functional groups on the parent molecule, generally making it more water-soluble. nih.gov Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid or sulfate, to further increase their water solubility and facilitate their excretion from the body. nih.gov

While direct evidence in non-mammalian systems is scarce for 5-M-STC, studies in mammalian systems provide insights into the potential enzymes involved. In porcine tracheal epithelial cells, CYP1A1 and CYP1A2 have been shown to metabolize 5-M-STC. nih.govresearchgate.net CYP1A1 metabolizes 5-M-STC into hydroxy-nor-methoxy-sterigmatocystin, nor-methoxy-sterigmatocystin, and dihydroxy-methoxy-sterigmatocystin, while CYP1A2 leads to the formation of monohydroxy-methoxy-sterigmatocystin. nih.govresearchgate.net

Phase II enzymes are also crucial for the detoxification of 5-M-STC. In the same porcine model, the metabolism of 5-M-STC resulted in a glucuroconjugate of the parent compound and both a sulfoconjugate and a glucuroconjugate of monohydroxy-methoxy-sterigmatocystin. nih.govresearchgate.net This indicates the involvement of UDP-glucuronosyltransferases (UGTs) and sulfotransferases in the detoxification process. nih.gov

Although these findings are from a mammalian model, the fundamental roles of CYP enzymes, UGTs, and sulfotransferases in xenobiotic metabolism are conserved across many non-mammalian species, including some microorganisms, plants, and invertebrates. mdpi.com Therefore, it is highly probable that analogous enzymatic systems are responsible for the biotransformation of 5-M-STC in these organisms.

Identification of Metabolites and Metabolic Pathways

The identification of specific metabolites of this compound in non-mammalian systems is an area requiring further research. However, based on studies in mammalian cells, several potential metabolites have been characterized.

In porcine tracheal epithelial cells, the following metabolites of 5-M-STC have been identified:

Phase I Metabolites:

Hydroxy-nor-methoxy-sterigmatocystin

Nor-methoxy-sterigmatocystin

Dihydroxy-methoxy-sterigmatocystin

Monohydroxy-methoxy-sterigmatocystin nih.govresearchgate.net

Phase II Metabolites:

A glucuroconjugate of this compound

A sulfoconjugate of monohydroxy-methoxy-sterigmatocystin

A glucuroconjugate of monohydroxy-methoxy-sterigmatocystin nih.govresearchgate.net

The primary metabolic pathway appears to be detoxification through conjugation, either directly with the parent molecule or after an initial hydroxylation step by CYP enzymes. nih.gov Notably, unlike its structural analog sterigmatocystin, the metabolism of 5-M-STC by CYP enzymes did not appear to produce a reactive epoxide metabolite, which is a key toxic intermediate for sterigmatocystin. nih.gov

While these specific metabolites have been identified in a porcine model, the metabolic pathways in microbial, plant, or invertebrate systems could differ. These organisms may possess unique enzymes leading to the formation of different metabolites. Further research using these model systems is necessary to fully elucidate the metabolic fate of this compound in diverse biological environments.

| Enzyme | Metabolite(s) Formed | Metabolic Phase |

| Cytochrome P450 1A1 (CYP1A1) | Hydroxy-nor-methoxy-sterigmatocystin, Nor-methoxy-sterigmatocystin, Dihydroxy-methoxy-sterigmatocystin | Phase I |

| Cytochrome P450 1A2 (CYP1A2) | Monohydroxy-methoxy-sterigmatocystin | Phase I |

| UDP-Glucuronosyltransferases (UGTs) | Glucuroconjugate of this compound, Glucuroconjugate of monohydroxy-methoxy-sterigmatocystin | Phase II |

| Sulfotransferases (SULTs) | Sulfoconjugate of monohydroxy-methoxy-sterigmatocystin | Phase II |

Future Research Directions and Emerging Paradigms in 5 Methoxysterigmatocystin Studies

Integrative Omics Approaches (Genomics, Proteomics, Metabolomics) in Biosynthesis and Mechanism Elucidation

Future investigations into 5-Methoxysterigmatocystin will increasingly rely on the integration of multiple "omics" technologies to unravel the complexities of its production and biological effects. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the biological processes governing mycotoxin biosynthesis. nih.govsemanticscholar.orgmdpi.com This integrated strategy is essential for elucidating the intricate systems of mycotoxin production and the interplay between primary and secondary metabolism in fungi. nih.gov

Genomics: The foundation of this approach lies in genomics. By sequencing the genomes of 5-MSTC producing fungi, such as certain species of Aspergillus, researchers can identify the biosynthetic gene cluster (BGC) responsible for its synthesis. researchgate.net The genes within this cluster, including regulatory genes like aflR and aflS which are known to be involved in the sterigmatocystin (B1681140)/aflatoxin pathway, can be pinpointed and characterized. mdpi.comsemanticscholar.org Comparative genomics across different fungal strains could reveal variations in these clusters that correlate with the levels of 5-MSTC production.

Transcriptomics: Following the identification of the BGC, transcriptomics (the study of the complete set of RNA transcripts) can reveal how the expression of these genes is regulated. By analyzing gene expression under different environmental conditions (e.g., varying temperature, pH, or nutrient availability), scientists can understand the triggers that initiate or enhance 5-MSTC production. nih.govresearchgate.net This knowledge is crucial for developing strategies to prevent its formation in agricultural commodities.

Proteomics: Proteomics focuses on the large-scale study of proteins. In the context of 5-MSTC, this involves identifying and quantifying the enzymes encoded by the BGC that are directly involved in the toxin's synthesis. researchgate.net Furthermore, proteomics can shed light on the broader cellular responses to 5-MSTC exposure in target organisms, identifying protein expression changes that could serve as biomarkers of toxicity or reveal the molecular mechanisms of its adverse effects.

Metabolomics: As the final piece of the omics puzzle, metabolomics provides a snapshot of the complete set of small-molecule metabolites within a biological system. researchgate.net This is critical for confirming the end-product of the biosynthetic pathway (5-MSTC) and for identifying any previously unknown intermediates or related secondary metabolites. mdpi.com Integrated exploration of genomic and metabolomic data provides powerful support for discovering new metabolites and their corresponding BGCs. nih.gov

By combining these omics datasets, researchers can construct comprehensive models of the 5-MSTC biosynthetic pathway and its regulation, leading to novel strategies for controlling its production. mdpi.com

Advanced Computational Modeling for Structure-Function and Target Prediction

Computational toxicology is a rapidly advancing field that utilizes computer-based models to predict the adverse effects of chemical compounds, thereby reducing the need for extensive and time-consuming experimental testing. azolifesciences.com Future studies on this compound will leverage these in silico approaches to predict its toxicity, understand its structure-activity relationships, and identify its potential biological targets.

One of the primary computational methods is the development of Quantitative Structure-Activity Relationship (QSAR) models. azolifesciences.com QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. azolifesciences.com For 5-MSTC, QSAR could be used to:

Predict its relative toxicity compared to other mycotoxins like sterigmatocystin and aflatoxin B1.

Identify the specific structural features (e.g., the methoxy (B1213986) group, the xanthone (B1684191) core) that are most critical for its toxic effects.

Screen virtual libraries of related compounds to identify those with potentially higher or lower toxicity.

Furthermore, Physiologically Based Pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion of 5-MSTC within a biological system. azolifesciences.com These models are crucial for predicting how the compound is processed in the body and for estimating internal dose levels in different organs, which is a key determinant of toxicity.

The integration of various computational models, from machine learning algorithms to deep learning approaches, will provide a more robust framework for assessing the risks associated with 5-MSTC and for guiding future experimental research. youtube.comnih.gov

Novel Bioremediation Technologies

Bioremediation presents a promising and environmentally friendly approach for the detoxification of mycotoxin-contaminated food and feed. issuu.com This technology utilizes microorganisms (like bacteria and fungi) or their enzymes to degrade or transform mycotoxins into less toxic or non-toxic compounds. issuu.com While research into the enzymatic degradation of sterigmatocystin and its derivatives is currently limited, it represents a significant area for future investigation. nih.gov

Future research in the bioremediation of 5-MSTC will likely focus on two main strategies:

Microbial Degradation (Biotransformation): This involves screening and identifying novel microorganisms capable of breaking down the 5-MSTC molecule. The search for such microbes can be conducted in environments where mycotoxigenic fungi are prevalent, as these ecosystems may harbor other organisms that have evolved to degrade these toxins. frontiersin.org Once identified, the specific enzymes responsible for the degradation can be isolated and characterized. This approach offers a highly specific and efficient means of detoxification under mild conditions, without producing harmful byproducts or reducing the nutritional value of the treated commodity. nih.gov

Microbial Adsorption: This method does not involve the breakdown of the mycotoxin but rather its physical binding to the cell wall components of microorganisms, such as certain bacteria or yeasts. issuu.com The resulting toxin-microbe complex can then be removed. This strategy is advantageous because it can be effective against a broad range of mycotoxins.

A key challenge and an important direction for future research is not just demonstrating the degradation of 5-MSTC, but also thoroughly evaluating the toxicity of any resulting metabolites to ensure a true detoxification process. frontiersin.org The development of robust and scalable bioremediation technologies could provide a practical and safe solution for managing 5-MSTC contamination in the global food and feed supply chains.

Emerging Analytical Strategies for High-Throughput Screening

The ability to rapidly and accurately detect this compound is crucial for food safety and risk assessment. Future research will focus on developing high-throughput screening (HTS) methods that allow for the simultaneous and rapid analysis of multiple samples for various mycotoxins. nih.gov

Current gold-standard methods often rely on chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govmdpi.com While highly sensitive and accurate, these methods can be time-consuming and require sophisticated equipment. Emerging strategies aim to overcome these limitations.

| Analytical Strategy | Principle | Potential Application for 5-MSTC |

| LC-HRMS | Liquid Chromatography coupled with High-Resolution Mass Spectrometry allows for the detection of a wide range of compounds in a single run with high accuracy. | Enables multi-mycotoxin screening, including regulated, masked, and emerging toxins like 5-MSTC, in complex food matrices. mdpi.com |

| Immunoassays (e.g., ELISA) | Utilizes the specific binding between an antibody and the target mycotoxin (antigen) for detection. | Development of specific antibodies for 5-MSTC would enable rapid, cost-effective, and high-throughput screening of many samples simultaneously. nih.gov |

| Biosensors | Integrates a biological recognition element (e.g., antibody, enzyme) with a physical transducer to generate a measurable signal upon binding to the target. | Can be developed into portable, on-site detection devices for quick screening of raw agricultural products for 5-MSTC contamination. |

| Microarray Technology | Miniaturized assays where thousands of different probes (e.g., antibodies) are arrayed on a small solid support (a "chip"). | A single chip could be designed to simultaneously test for a large panel of mycotoxins, including 5-MSTC, providing a comprehensive contamination profile. |

| Hyperspectral Imaging (HSI) | A non-destructive technique that combines imaging and spectroscopy to obtain both spatial and spectral information from an object. | Could be used for rapid, non-invasive screening of large batches of grains or other commodities for fungal growth and potential 5-MSTC contamination. encyclopedia.pub |

The integration of these advanced analytical technologies will facilitate more comprehensive monitoring of 5-MSTC in the food chain, leading to improved food safety standards and better protection of public health.

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and characterizing 5-Methoxysterigmatocystin from fungal sources?

- Methodological Answer : Isolation typically involves chromatographic techniques (e.g., HPLC, TLC) combined with spectral analysis. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural elucidation. For example, studies on Aspergillus versicolor and Aspergillus jensenii used ethyl acetate extraction, followed by silica gel column chromatography and preparative TLC, with NMR and MS data cross-referenced against literature . Purity validation requires HPLC with UV detection (e.g., λ = 246 nm for sterigmatocystin derivatives) .

Q. Which experimental models are commonly used to assess the cytotoxicity of this compound?

- Methodological Answer : Cytotoxicity is evaluated using cell viability assays (e.g., MTT, trypan blue exclusion) in human cell lines such as A-549 (lung carcinoma) and HL-60 (leukemia). IC₅₀ values are calculated to quantify potency. For instance, this compound showed IC₅₀ values of 3.86 mM (A-549) and 5.32 mM (HL-60) in dose-response experiments . Parallel controls (e.g., sterigmatocystin) are essential to contextualize toxicity profiles .

Advanced Research Questions

Q. How does this compound’s role as a metabolic marker inform experimental design in fungal growth phase studies?

- Methodological Answer : Time-resolved metabolomics (e.g., LC-HRMS) can track this compound levels during fungal growth. In Colletotrichum sublineolum, its intracellular concentration decreased 3.7-fold from 3 to 6 days post-inoculation (d.p.i.), marking early secondary metabolite reprogramming . Experimental designs should include synchronized fungal cultures and normalized biomass sampling to reduce variability. Data interpretation should integrate transcriptomic analysis (e.g., RT-qPCR of aflatoxin pathway genes) .

Q. How can researchers resolve contradictory data on this compound’s genotoxicity versus cytotoxicity?

- Methodological Answer : Mechanistic studies using comet assays (for DNA damage) and γH2AX foci quantification (double-strand breaks) are recommended. For example, this compound induced single-strand breaks in A549 cells but showed weaker genotoxicity compared to sterigmatocystin, which activated Chk2 phosphorylation in HepG2 cells . Dose-response curves and pathway-specific inhibitors (e.g., ATM/ATR kinase inhibitors) can clarify mode-of-action discrepancies .

Q. What experimental strategies are effective for studying this compound’s biosynthesis across Aspergillus species?

- Methodological Answer : Comparative genomics (e.g., BLAST analysis of afl gene clusters) and targeted gene knockout (e.g., aflO for sterigmatocystin methylation) can identify biosynthetic variations. LC-HRMS-based metabolomics of extrolites in Aspergillus versicolores revealed conserved sterigmatocystin production but species-specific 5-methoxy derivatives . Co-cultivation experiments with pathway inducers (e.g., low nitrogen) may enhance metabolite yield .

Q. How can combinatorial toxicity studies of this compound with other mycotoxins be optimized?

- Methodological Answer : Isobolographic analysis or Chou-Talalay synergy models are used to evaluate additive/synergistic effects. For example, this compound combined with sterigmatocystin exacerbated cytotoxicity in A549 cells, requiring normalized dose matrices and multi-parametric endpoints (e.g., apoptosis markers, oxidative stress assays) . Statistical validation via ANOVA or Bayesian networks is critical for complex interaction data .

Methodological Considerations

- Data Reproducibility : Adhere to protocols from Beilstein Journal of Organic Chemistry for experimental reporting, including detailed supplementary materials (e.g., NMR spectra, chromatograms) .

- Ethical Compliance : Follow IARC guidelines for mycotoxin handling and disclose conflicts of interest in funding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.